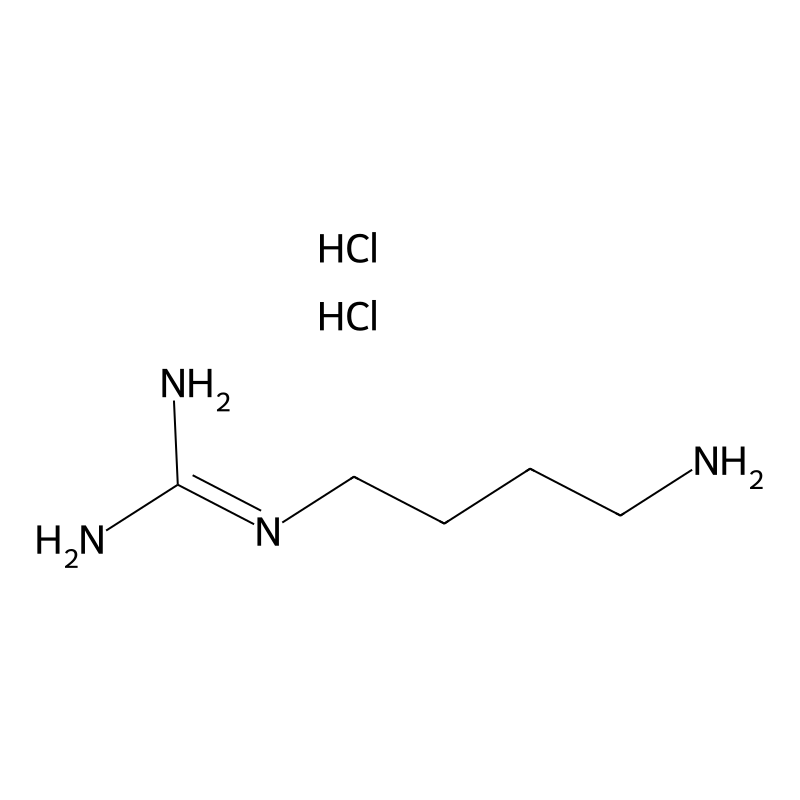

Agmatine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuromodulatory effects:

ADH has been investigated for its potential to modulate various neurotransmitters and influence nervous system function. Studies suggest it may interact with systems like:

- Nitric oxide (NO) pathway: ADH might increase NO production, potentially impacting vasodilation, blood flow, and neurotransmission [].

- N-methyl-D-aspartate (NMDA) receptors: ADH may act as a weak NMDA receptor antagonist, potentially influencing learning, memory, and pain perception [].

- Polyamine system: ADH can interact with enzymes involved in polyamine metabolism, potentially impacting cell proliferation and differentiation [].

Cardiovascular effects:

ADH's potential effects on the cardiovascular system are also under investigation. Research suggests it might:

- Induce vasodilation: This could potentially lower blood pressure, although more research is needed [].

- Reduce platelet aggregation: This could theoretically decrease the risk of blood clots, but further studies are required [].

Other potential applications:

Preliminary research explores ADH's potential applications in various areas, including:

- Pain management: Studies suggest ADH might have analgesic properties, but more research is needed to confirm its efficacy and safety for pain relief [].

- Neurodegenerative diseases: Research is ongoing to investigate the potential effects of ADH on neurodegenerative conditions like Alzheimer's disease and Parkinson's disease, but the evidence is still preliminary [, ].

Agmatine dihydrochloride is a salt form of agmatine, a naturally occurring compound derived from the amino acid arginine. It is classified as a biogenic amine and is known for its role as a neurotransmitter and neuromodulator in the central nervous system. Agmatine is produced through the decarboxylation of arginine, primarily in the brain, and has garnered interest for its potential therapeutic applications.

- Nitric oxide (NO) production: Agmatine may interact with NOS, leading to increased NO synthesis. NO is a vasodilator that relaxes blood vessels and may contribute to blood pressure regulation [].

- Neuromodulation: Agmatine may act as a neuromodulator, affecting the release and reuptake of neurotransmitters in the brain. This could potentially impact mood, cognition, and pain perception.

- Polyamine metabolism: Agmatine is a polyamine, and agmatine dihydrochloride may influence the metabolism of other polyamines, which are involved in various cellular processes.

In synthetic contexts, agmatine can be formed through the reaction of 1,4-butanediamine with cyanamide in an aqueous solution, followed by salification with hydrochloric acid to yield agmatine dihydrochloride:

Agmatine exhibits a range of biological activities:

- Neurotransmission: It acts as a neurotransmitter and modulates several neurotransmitter systems, including nitric oxide synthase and N-methyl-D-aspartate receptor pathways.

- Neuroprotection: Agmatine has been shown to protect neurons against oxidative stress and inflammation, potentially mitigating neurodegenerative processes .

- Pain Modulation: It may play a role in pain relief by inhibiting certain pathways involved in pain signaling.

- Metabolic Effects: Agmatine influences glucose metabolism and insulin sensitivity, indicating potential applications in metabolic disorders.

The synthesis of agmatine dihydrochloride can be achieved through several methods:

- Decarboxylation of Arginine: This natural process occurs enzymatically in the body.

- Chemical Synthesis: A common laboratory method involves reacting 1,4-butanediamine with cyanamide under controlled conditions (e.g., temperature between 50°C and 90°C) to produce agmatine. The resulting agmatine can then be converted to dihydrochloride salt by reacting with hydrochloric acid .

Example Reaction Conditions- Reactants: 1,4-butanediamine and cyanamide.

- Solvent: Aqueous solution.

- Temperature: 50°C to 90°C.

- Time: 10 to 30 hours.

Agmatine dihydrochloride has various applications across different fields:

- Pharmaceuticals: Investigated for use in treatments for neurodegenerative diseases, depression, and pain management.

- Nutraceuticals: Often included in dietary supplements aimed at enhancing cognitive function and physical performance.

- Research: Utilized in studies exploring neurotransmission and neuroprotection mechanisms.

Research indicates that agmatine interacts with multiple biological targets:

- Nitric Oxide Synthase: Agmatine inhibits nitric oxide synthase activity, which may contribute to its neuroprotective effects .

- N-Methyl-D-Aspartate Receptors: It modulates these receptors, impacting excitatory neurotransmission.

- Inflammatory Pathways: Agmatine has been shown to mitigate inflammation-related oxidative stress by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms .

Agmatine dihydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Putrescine | Dihydroxyalkylamine | Primarily involved in cellular growth processes. |

| Cadaverine | Dihydroxyalkylamine | Known for its role in bacterial metabolism. |

| Spermine | Polyamine | Involved in cellular proliferation and differentiation. |

| Spermidine | Polyamine | Functions in cellular signaling and stress response. |

Uniqueness of Agmatine Dihydrochloride

Agmatine dihydrochloride is unique due to its specific role as a neuromodulator that influences multiple neurotransmitter systems while also exhibiting protective effects against oxidative stress and inflammation. Its ability to interact with both central nervous system pathways and metabolic processes distinguishes it from other similar compounds.

Endogenous Production Mechanisms

Arginine Decarboxylase Pathway

The biosynthesis of agmatine dihydrochloride originates from the decarboxylation of L-arginine through the arginine decarboxylase pathway [1] [2] [3]. This fundamental biochemical transformation represents the primary route for endogenous agmatine production across diverse biological systems. The arginine decarboxylase enzyme catalyzes the conversion of L-arginine into agmatine with the concurrent release of carbon dioxide, consuming a proton in the decarboxylation process [4].

In mammalian systems, particularly within rat liver mitochondria, the arginine decarboxylase reaction exhibits distinctive kinetic characteristics [5]. Experimental investigations using nitrogen-15 labeled arginine demonstrate that the production of labeled agmatine follows a one-phase exponential curve with a production rate of approximately 29 picomoles per minute per milligram of protein [5]. The enzyme displays a high Michaelis constant for arginine at 46 millimolar and a maximum velocity of 3.74 nanomoles per minute per milligram of protein [5].

The arginine decarboxylase enzyme requires pyridoxal-5'-phosphate as a cofactor, similar to other enzymes involved in amino acid metabolism [4]. The enzyme structure consists of multiple domains including the amino-terminal wing domain, linker domain, pyridoxal-5'-phosphate-binding domain, aspartate aminotransferase-like small domain, and carboxy-terminal domain [4]. In Escherichia coli, the enzyme forms a decamer of identical subunits with active sites buried approximately 30 Angstroms from the dimer surface [4].

Table 1: Enzymatic Properties of Arginine Decarboxylase across Species

| Organism | Enzyme Type | Cofactor | pH Optimum | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Temperature (°C) |

|---|---|---|---|---|---|---|---|

| Escherichia coli (SpeA) | Biosynthetic | PLP | 8.4 | 0.03 | 19.0 | 6.2×10⁵ | 37 |

| Escherichia coli (AdiA) | Acid-inducible | PLP | 5.2 | 0.65 | 700.0 | 1.1×10⁶ | 37 |

| Rat liver mitochondria | Biosynthetic | PLP | 7.4 | 46.0 | 0.11 | 2.4 | 30 |

| Chloroflexus auranticus | Ancestral AR-fold | PLP | 6.5 | 3.4 | 47.0 | 1.8×10⁴ | 70 |

| Vibrio vulnificus | Long-form AR-fold | PLP | 7.0 | 0.20 | 20.0 | 1.0×10⁵ | 37 |

| Sulfolobus solfataricus | Pyruvoyl-dependent | Pyruvoyl | 6.0 | 0.2 | 2.6 | 1.3×10⁴ | 80 |

Enzymatic Regulation

The regulation of arginine decarboxylase activity involves multiple molecular mechanisms that control agmatine biosynthesis [5] [6]. In mammalian liver perfusion systems, cyclic adenosine monophosphate significantly stimulates the flux through the arginine decarboxylase reaction, increasing agmatine output by approximately two-fold [5]. This stimulation occurs through the cyclic adenosine monophosphate/protein kinase A signaling pathway, which mediates both long-term and short-term enzymatic responses [5].

Hormonal regulation studies demonstrate that insulin and glucagon exert minimal effects on agmatine production, while dibutyryl-cyclic adenosine monophosphate substantially enhances the enzymatic flux [5]. The cyclic adenosine monophosphate-mediated stimulation appears to operate through protein kinase A phosphorylation mechanisms, as protein kinase A activity has been documented in mitochondria where it affects various enzymatic activities [5].

The enzymatic regulation also involves feedback mechanisms and product inhibition [7]. In bacterial systems, agmatine demonstrates competitive inhibition of arginine decarboxylase activity with inhibition constants ranging from 0.92 to 1.9 millimolar depending on the specific enzyme variant [7]. The regulation extends to transcriptional control, where arginine availability and cellular stress conditions modulate enzyme expression levels [1] [8].

Metabolic Fate

Hydrolysis by Agmatinase

Agmatinase represents the primary catabolic enzyme responsible for agmatine degradation through hydrolytic cleavage [9] [10] [11]. This metallohydrolase catalyzes the hydrolysis of agmatine to produce putrescine and urea, representing a critical step in polyamine metabolism [9]. The enzyme belongs to the ureohydrolase superfamily and requires manganese ions for catalytic activity [10] [12].

Kinetic characterization of agmatinase reveals distinct properties across different organisms [9] [13] [14]. In Escherichia coli, the enzyme exhibits a Michaelis constant of 1.1 millimolar for agmatine with a catalytic constant of 140 per second [13]. Rat brain agmatinase demonstrates a higher Michaelis constant of 5.3 millimolar and optimal activity at pH 8.0-8.5 [9]. The enzyme localizes primarily within mitochondrial matrix, where it achieves maximum activity levels of 333 nanomoles per milligram of protein per hour [9].

The agmatinase active site accommodates two manganese ions coordinated by highly conserved aspartate and histidine residues [13]. Six strictly conserved amino acid residues participate in metal coordination, creating a di-metal center that positions a hydroxide ion for nucleophilic attack on the guanidinium carbon [13]. Structural investigations reveal that histidine residues function as proton shuttles during the catalytic mechanism, stabilizing transition states and facilitating product dissociation [13].

Table 2: Agmatinase Enzyme Kinetic Parameters

| Organism | Km (mM) | kcat (s⁻¹) | Vmax (units) | pH Optimum | Metal Requirement | Ki Inhibitors |

|---|---|---|---|---|---|---|

| Escherichia coli | 1.1 | 140 | N/A | 8.0 | Mn²⁺ | Arg: 9mM, Put: 2.8mM |

| Rat brain | 5.3 | N/A | 530 | 8.5 | Mn²⁺ | N/A |

| Human (colorimetric) | 0.25 | 131 | N/A | N/A | Mn²⁺ | N/A |

| Isothermal titration | 0.45 | 30 | N/A | N/A | Mn²⁺ | N/A |

Oxidative Deamination Pathways

Alternative metabolic pathways for agmatine catabolism involve oxidative deamination through specialized enzyme systems [15] [16]. Diamine oxidase represents a significant pathway for agmatine metabolism, particularly in peripheral tissues where it catalyzes the oxidative deamination to produce gamma-guanidinobutyraldehyde, ammonia, and hydrogen peroxide [15] [16]. This enzymatic reaction follows the stoichiometry where one molecule of agmatine reacts with molecular oxygen and water to yield equimolar amounts of gamma-guanidinobutyraldehyde, ammonia, and hydrogen peroxide [15].

Fungal systems, particularly Penicillium chrysogenum, demonstrate robust agmatine oxidase activity with maximum enzyme formation occurring during the early stationary phase of growth [15]. The enzyme exhibits substrate specificity primarily for agmatine while showing slight activity toward histamine, putrescine, and other diamines [15]. Kinetic investigations reveal that the oxidation products can be further metabolized through aldehyde dehydrogenase pathways to produce guanidinobutyrate, which undergoes renal excretion [17].

The diamine oxidase pathway becomes particularly relevant in mammalian systems where agmatine serves as a substrate with metabolic rates of approximately 0.8 micromoles per hour per unit of enzyme activity [16]. This pathway provides an alternative route for agmatine clearance when agmatinase activity becomes saturated or in tissues with limited agmatinase expression [16]. The oxidative pathway also contributes to the regulation of agmatine levels in specific cellular compartments where diamine oxidase activity predominates [16].

Integration with Polyamine Metabolism

Agmatine metabolism integrates extensively with cellular polyamine pathways through multiple interconnected mechanisms [18] [19] [20]. Agmatine modulates intracellular polyamine content by inducing spermidine/spermine acetyltransferase, the rate-limiting enzyme of the polyamine interconversion pathway [18]. This induction leads to increased acetylation and subsequent degradation of spermidine and spermine, while promoting putrescine and N1-acetylspermidine accumulation [18].

The integration involves competitive transport mechanisms where agmatine utilizes the polyamine transport system for cellular uptake [21] [19]. Mammalian cells demonstrate that agmatine uptake exhibits saturable kinetics with an apparent Michaelis constant of 2.5 micromolar and maximum velocity of 280 picomoles per minute per milligram of protein [19]. This transport system requires membrane potential and demonstrates energy dependence, suggesting active transport mechanisms [19].

Agmatine influences polyamine metabolism through antizyme induction, which suppresses both ornithine decarboxylase activity and polyamine transport [20]. The capacity of agmatine to induce antizyme involves translational frameshift mechanisms that produce full-length antizyme protein, subsequently depleting intracellular polyamine levels and suppressing cellular proliferation [20]. This regulatory network establishes agmatine as a critical modulator of polyamine homeostasis with antiproliferative properties [20].

Table 3: Agmatine Metabolic Pathways and Flux Rates

| Pathway | Substrate | Product | Flux Rate (pmol/min/mg) | Tissue Location | Regulation |

|---|---|---|---|---|---|

| Arginine decarboxylase synthesis | L-arginine | Agmatine + CO₂ | 29 | Mitochondria | cAMP stimulated |

| Agmatinase hydrolysis | Agmatine | Putrescine + Urea | N/A | Mitochondria/Cytosol | Mn²⁺ dependent |

| Diamine oxidase | Agmatine | Guanidinobutyraldehyde | 0.8 | Peroxisomes | Inhibited by aminoguanidine |

| Transport uptake | Extracellular agmatine | Intracellular agmatine | 280 | Plasma membrane | Energy dependent |

| Polyamine conversion | Agmatine | N-acetylspermidine | N/A | Cytosol | SSAT induction |

Comparative Biosynthesis Across Species

Mammalian Systems

Mammalian agmatine biosynthesis exhibits distinctive characteristics that differentiate it from prokaryotic systems [3] [5] [22]. The mammalian arginine decarboxylase demonstrates unique structural and functional properties, being membrane-associated and capable of decarboxylating both ornithine and arginine [22]. This dual specificity suggests evolutionary relationships between ornithine decarboxylase and arginine decarboxylase, potentially representing isoforms of related enzymes [22].

In reproductive tissues, mammals employ an alternative arginine decarboxylase/agmatinase pathway that compensates for ornithine decarboxylase deficiencies [3]. This pathway becomes functionally important during embryonic development where polyamine synthesis through the conventional ornithine decarboxylase-dependent route becomes insufficient [3]. The alternative pathway demonstrates increased activity when ornithine decarboxylase translation is compromised, supporting polyamine synthesis from arginine through agmatine intermediates [3].

Mammalian systems demonstrate compartmentalized agmatine metabolism with mitochondrial localization of arginine decarboxylase activity [5]. The mitochondrial enzyme exhibits significantly higher Michaelis constants compared to bacterial enzymes, suggesting lower substrate affinity but maintained catalytic function under physiological arginine concentrations [5]. This compartmentalization allows for specialized regulation through mitochondrial signaling pathways, particularly cyclic adenosine monophosphate-mediated stimulation [5].

Bacterial Pathways

Bacterial agmatine biosynthesis encompasses diverse enzymatic systems with varying structural and regulatory characteristics [1] [8] [23]. Gram-positive bacteria typically employ both biosynthetic and biodegradative arginine decarboxylases, with the biosynthetic enzyme optimized for high pH conditions and the biodegradative enzyme functioning under acidic stress conditions [2]. This dual system provides metabolic flexibility for agmatine production under varying environmental conditions [2].

Escherichia coli represents a well-characterized bacterial system where agmatine synthesis occurs through cytoplasmic arginine decarboxylase activity [1]. The bacterium possesses both SpeA (biosynthetic) and AdiA (acid-inducible) arginine decarboxylases with distinct kinetic properties and regulatory mechanisms [1] [24]. The biosynthetic enzyme demonstrates high catalytic efficiency with low Michaelis constants, while the acid-inducible enzyme exhibits broader pH tolerance and higher catalytic turnover rates [24].

Metabolic engineering approaches in bacterial systems demonstrate the potential for enhanced agmatine production through systematic gene deletions and enzyme overexpression [1]. Sequential deletion of ornithine decarboxylase genes, agmatine ureohydrolase, and arginine repressor genes, combined with arginine decarboxylase overexpression, enables significant agmatine accumulation [1]. Fed-batch fermentation systems achieve agmatine concentrations exceeding 15 grams per liter with production rates of 0.48 grams per liter per hour [1].

Evolutionary Conservation of Synthetic Routes

The evolutionary conservation of arginine decarboxylase reveals complex patterns of gene duplication, horizontal transfer, and functional specialization across taxonomic groups [8] [7]. Phylogenetic analysis identifies four distinct protein fold families carrying arginine decarboxylase activity, including alanine racemase fold, aspartate aminotransferase fold, and pyruvoyl-dependent enzymes [8] [7]. These different enzyme forms reflect evolutionary adaptations to specific environmental conditions and metabolic requirements [8].

Bacterial systems demonstrate the most extensive diversity in arginine decarboxylase enzymes, with ancestral forms identified in Chloroflexi and Bacteroidetes phyla [7]. The ancestral alanine racemase fold arginine decarboxylase lacks large insertions found in Escherichia coli and plant enzymes, showing greater similarity to meso-diaminopimelate decarboxylase from which it evolved [7]. This evolutionary relationship suggests that arginine decarboxylase activity arose through gene duplication and functional divergence from lysine biosynthetic pathways [7].

Archaeal systems employ unique pyruvoyl-dependent arginine decarboxylases that demonstrate exceptional thermal stability and pH tolerance [24]. Crenarchaeal arginine decarboxylases evolved from S-adenosylmethionine decarboxylase through gene duplication events, representing convergent evolution toward arginine decarboxylation activity [24]. These enzymes exhibit distinct kinetic properties with pyruvoyl cofactor requirements and optimal activity under extreme temperature conditions [24].

Table 4: Evolutionary Conservation of Arginine Decarboxylase

| Taxonomic Group | ADC Type | Cofactor Requirement | Polyamine Function | Gene Clustering | Evolutionary Origin |

|---|---|---|---|---|---|

| Bacteria (Gram-positive) | AR-fold/AAT-fold | PLP | Biofilm formation | Operon structure | Ancient |

| Bacteria (Gram-negative) | AR-fold | PLP | Acid resistance | Scattered | Derived |

| Archaea (Euryarchaeota) | Pyruvoyl-dependent | Pyruvoyl | Thermostability | Clustered | Ancient |

| Archaea (Crenarchaeota) | AdoMetDC-derived | Pyruvoyl | Thermophile adaptation | Isolated | Convergent |

| Plants | AR-fold | PLP | Growth/development | Nuclear encoded | Horizontal transfer |

| Mammals | ODC-like | PLP | Neurotransmission | Mitochondrial | Novel |

The conservation of arginine decarboxylase function across diverse organisms highlights the fundamental importance of agmatine in cellular metabolism [8]. Bacterial systems utilize arginine decarboxylation for biofilm formation, acid resistance, and osmotic regulation, representing ancient and evolutionarily conserved functions [8]. In human gut microbiota, arginine decarboxylation serves as the dominant pathway for polyamine biosynthesis, emphasizing the continued relevance of this metabolic route in complex microbial communities [8].

Table 5: Comparative Biosynthesis - Mammalian vs Bacterial Systems

| Parameter | Mammalian Systems | Bacterial Systems | Key Differences |

|---|---|---|---|

| Enzyme location | Mitochondrial matrix | Cytoplasmic | Compartmentalized |

| Cofactor dependence | PLP-dependent | PLP-dependent | Similar mechanism |

| pH optimum | 7.4-8.0 | 5.2-8.5 | Broader range in bacteria |

| Km for arginine (mM) | 46 | 0.03-16 | Higher Km in mammals |

| Temperature optimum (°C) | 37 | 30-80 | Thermophile adaptation |

| Regulation mechanism | cAMP/PKA pathway | Acid response/osmotic | Different stimuli |

| Product fate | Agmatinase → putrescine | Multiple pathways | More complex in bacteria |

| Physiological role | Neurotransmission | Stress response | Specialized functions |

Chromatographic Techniques

High Performance Liquid Chromatography Analysis with Fluorescence Detection

High Performance Liquid Chromatography coupled with fluorescence detection represents one of the most widely utilized analytical approaches for agmatine dihydrochloride quantification [1] [2]. The methodology typically employs pre-column derivatization strategies to enhance the compound's fluorescence properties, as agmatine inherently lacks sufficient chromophoric characteristics for direct detection [3].

The most established derivatization approach utilizes o-phthalaldehyde in combination with 2-mercaptoethanol, producing highly fluorescent derivatives with excitation maxima at 340 nanometers and emission at 455 nanometers [4]. This derivatization reaction demonstrates excellent linearity across concentrations ranging from 10 to 150 picomoles, with detection limits achieving 28 to 100 femtomoles [4]. The fluorescent response exhibits remarkable consistency, with relative response factors of 1.16 for agmatine when referenced to homocysteic acid as internal standard [4].

An alternative fluorescence derivatization strategy employs 7-fluoro-4-nitrobenzoxadiazole, which forms stable derivatives with agmatine exhibiting favorable spectroscopic properties [5]. The resulting derivatives display excitation maxima at 480 nanometers, closely matching argon ion laser lines at 488 nanometers, making this approach particularly suitable for laser-induced fluorescence detection systems [5]. The detection limit using this derivatization approach reaches 5 × 10⁻⁹ molar agmatine with extraction efficiency exceeding 92 percent [5].

Contemporary methodologies have incorporated 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate as a derivatization reagent for biogenic amine analysis, including agmatine dihydrochloride [3]. This reagent demonstrates superior stability characteristics and reproducibility for both primary and secondary amines, with the resulting derivatives exhibiting enhanced hydrophobic properties that facilitate effective reversed-phase chromatographic retention [3].

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry

Ultra Performance Liquid Chromatography-tandem mass spectrometry has emerged as the gold standard for agmatine dihydrochloride analysis, providing unparalleled sensitivity and selectivity [1] [6]. The methodology employs isotope dilution techniques with uniformly labeled ¹³C₅,¹⁵N₄-agmatine as internal standard, synthesized through decarboxylation of labeled arginine using bacterial arginine decarboxylase [1].

The analytical protocol incorporates derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole to enhance reversed-phase chromatographic characteristics and improve mass spectrometric detection sensitivity [1]. Chromatographic separation utilizes Waters Acquity High Strength Silica T3 columns with optimized gradient elution employing water and acetonitrile mobile phases containing 0.1 percent formic acid [1].

Mass spectrometric detection employs selected reaction monitoring transitions of 294.2 to 235.0 mass-to-charge ratio for agmatine derivatives and 299.2 to 239.0 for the isotopically labeled internal standard [1]. The methodology achieves remarkable analytical performance with calibration curves demonstrating linearity over five orders of magnitude from 5 nanomolar to 10 micromolar concentrations [1]. Correlation coefficients consistently exceed 0.984, with precision measurements averaging 4.1 percent relative standard deviation [1].

Detection limits reach 1.5 nanomolar under optimized conditions, representing a significant advancement compared to traditional fluorescence-based methodologies [1]. The isotope dilution approach effectively compensates for matrix effects, analyte instability, and ionization variability commonly encountered in biological sample analysis [1].

Derivatization Strategies

Chemical derivatization represents a critical component of agmatine dihydrochloride analytical methodologies, addressing the compound's inherent lack of suitable chromophoric or fluorophoric properties [7] [5]. Contemporary derivatization strategies encompass fluorescence enhancement, mass spectrometric sensitivity improvement, and chromatographic retention optimization.

Pentafluoropropionic anhydride derivatization has proven particularly effective for gas chromatography-mass spectrometry applications [7]. The derivatization procedure involves two-step extraction with n-butanol and hydrochloric acid, followed by acylation with pentafluoropropionic anhydride in ethyl acetate [7]. The resulting pentafluoropropionic derivatives demonstrate exceptional stability in ethyl acetate for extended periods at ambient temperature [7].

The pentafluoropropionic derivatization generates tri-pentafluoropropionic agmatine derivatives, with all three amine groups participating in the acylation reaction [7]. Detection limits achieve 1 to 22 femtomoles in ethyl acetate extraction, representing approximately two-fold improvement compared to toluene-based extraction protocols [7]. The methodology demonstrates excellent linearity, precision, and accuracy across biologically relevant concentration ranges from 0 to 700 picomoles [7].

Alternative derivatization approaches include dansylation procedures for wine and beverage analysis, employing dansyl chloride to generate fluorescent derivatives suitable for reversed-phase separation [8] [9]. The dansyl-agmatine structure has been verified through mass spectrometric characterization, confirming the formation of monodansyl derivatives with molecular masses consistent with single derivatization events [10].

Spectroscopic Methods

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance spectroscopy serves as a fundamental characterization technique for agmatine dihydrochloride structural confirmation and purity assessment [11] [12]. Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information, with characteristic chemical shifts corresponding to the butyl chain methylene groups and terminal amino functionalities.

The ¹H Nuclear Magnetic Resonance spectrum of agmatine sulfate exhibits typical patterns with methylene resonances appearing in the aliphatic region between 1.5 and 3.2 parts per million [12]. The guanidino protons demonstrate characteristic chemical shift patterns influenced by the electron-withdrawing nature of the guanidine functionality [12]. Chemical shift assignments have been comprehensively documented, providing reference standards for compound identification and purity verification.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information, with the carbon framework exhibiting distinct resonances for the aliphatic chain carbons and the guanidine carbon [12]. The technique proves particularly valuable for distinguishing agmatine from structurally related polyamines and for monitoring derivatization reactions [12].

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide definitive structural assignments and confirm connectivity patterns within the molecule [13]. These advanced spectroscopic approaches prove essential for characterizing novel agmatine derivatives and metabolites.

Mass Spectrometric Characterization

Mass spectrometric characterization of agmatine dihydrochloride encompasses multiple ionization techniques and fragmentation patterns essential for structural confirmation and quantitative analysis [1] [14]. Electrospray ionization mass spectrometry represents the predominant approach for liquid chromatography-mass spectrometry applications, generating protonated molecular ions at mass-to-charge ratio 131.

The characteristic fragmentation patterns of agmatine under collision-induced dissociation conditions provide diagnostic information for structural confirmation [1]. Primary fragmentation pathways involve loss of ammonia (17 mass units) and guanidine functionality, generating product ions that serve as diagnostic markers for compound identification [1].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been employed for agmatine analysis in complex biological matrices [13]. The technique demonstrates particular utility for direct analysis applications, although matrix effects can complicate quantitative measurements [13]. Derivatization strategies, including N-phosphorylation labeling, have been developed to suppress matrix ion interference and enhance analytical selectivity [13].

Tandem mass spectrometry approaches provide enhanced specificity through multiple reaction monitoring experiments, monitoring specific precursor-to-product ion transitions [1] [14]. The methodology enables discrimination between agmatine and isobaric compounds, ensuring analytical selectivity in complex biological matrices [1].

Quantification in Biological Matrices

Isotope Dilution Techniques

Isotope dilution methodology represents the most sophisticated approach for agmatine dihydrochloride quantification in biological systems, providing exceptional accuracy and precision through the use of isotopically labeled internal standards [1] [15]. The technique employs uniformly labeled ¹³C₅,¹⁵N₄-agmatine, synthesized through enzymatic decarboxylation of labeled arginine precursors [15].

The isotope dilution protocol involves spiking biological samples with predetermined concentrations of labeled agmatine prior to sample processing [1]. This approach compensates for analytical losses during extraction, derivatization, and chromatographic separation, ensuring accurate quantification regardless of procedural variations [1]. The isotopically labeled internal standard exhibits identical chemical behavior to endogenous agmatine while providing distinct mass spectrometric signatures for discrimination [1].

Quantification calculations utilize isotope ratio measurements, comparing the relative abundances of labeled and unlabeled agmatine derivatives [15]. The methodology achieves exceptional precision, with inter-sample relative standard deviations consistently below 5 percent [1]. Accuracy assessments demonstrate recovery values ranging from 94 to 100 percent across multiple concentration levels [1].

Gas chromatography-mass spectrometry isotope dilution applications employ ¹⁵N-labeled agmatine standards, with nitrogen-15 enrichment monitored through characteristic mass shifts in derivatized products [15]. The approach utilizes trifluoroacetic anhydride derivatization, generating N-tri-trifluoroacetyl-agmatine derivatives with major ions at mass-to-charge ratio 349 for unlabeled compound and 351 for nitrogen-15 labeled standard [15].

Matrix Effects and Compensation Strategies

Matrix effects represent significant analytical challenges in agmatine dihydrochloride quantification, particularly in complex biological samples containing high concentrations of endogenous amino acids and polyamines [1] [16]. These effects manifest as ionization suppression or enhancement, chromatographic interference, and extraction efficiency variations.

Plasma matrix effects have been extensively characterized, with endogenous agmatine concentrations limiting accurate quantification using conventional calibration approaches [17]. The utilization of surrogate matrices, including 5 percent bovine serum albumin solutions, provides alternative calibration environments that circumvent endogenous interference [17]. Validation studies demonstrate acceptable accuracy and precision when employing surrogate matrix calibration with appropriate correction factors [17].

Sample preparation strategies include protein precipitation, solid-phase extraction, and liquid-liquid extraction to minimize matrix complexity [18]. Protein precipitation employing trichloroacetic acid or perchloric acid effectively removes high molecular weight interferents while preserving agmatine recovery [18]. Solid-phase extraction utilizing strong cation exchange resins provides selective isolation of cationic compounds, including agmatine, while eliminating neutral and anionic matrix components.

Derivatization strategies serve dual purposes of enhancing analytical detectability and reducing matrix interference [5]. The conversion of agmatine to lipophilic derivatives enables liquid-liquid extraction into organic solvents, effectively separating the analyte from hydrophilic matrix components [5]. This approach demonstrates recovery efficiencies exceeding 90 percent while significantly reducing chromatographic interference [5].

Detection Limits and Validation Parameters

Contemporary analytical methodologies for agmatine dihydrochloride demonstrate remarkable sensitivity capabilities, with detection limits spanning several orders of magnitude depending on the specific technique employed [1] [5] [17]. Ultra Performance Liquid Chromatography-tandem mass spectrometry approaches achieve detection limits of 1.5 nanomolar, corresponding to approximately 200 femtograms on-column [1].

High Performance Liquid Chromatography with fluorescence detection methodologies typically achieve detection limits in the femtomole range, with o-phthalaldehyde derivatization providing limits between 28 and 100 femtomoles [4]. Laser-induced fluorescence detection systems demonstrate enhanced sensitivity, reaching detection limits of 5 nanomolar for 7-fluoro-4-nitrobenzoxadiazole derivatives [5].

Method validation parameters consistently meet international regulatory guidelines for bioanalytical method development [17]. Linearity assessments demonstrate correlation coefficients exceeding 0.984 across analytical ranges spanning multiple orders of magnitude [1] [17]. Precision measurements, expressed as relative standard deviation, typically remain below 15 percent, with values at the lower limit of quantification maintained below 20 percent [17].

Accuracy evaluations, determined through recovery studies at multiple concentration levels, consistently achieve values between 85 and 115 percent [17]. Stability assessments confirm analyte integrity under various storage and processing conditions, with agmatine derivatives demonstrating stability for 28 days at -80 degrees Celsius and 24 hours at ambient temperature following derivatization [17].

Matrix-specific validation parameters address the unique challenges associated with different biological sample types [17]. Plasma validation demonstrates acceptable performance across concentration ranges from 5 to 1000 nanograms per milliliter, with precision values below 15.5 percent and accuracy within ±14.5 percent of nominal concentrations [17]. Central nervous system tissue validation achieves comparable performance metrics, confirming method suitability for diverse biological matrix applications [17].

Dates

Explore Compound Types